Potential DGAT1 Inhibitory Activity Inferred from Class-Level Patent Data
While direct quantitative data for CAS 256325-51-6 is not publicly available, its structural core falls within the scope of patent families describing 1,3,4-oxadiazole derivatives as Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors [1]. In such patents, specific oxadiazole-benzamide analogs are reported to exhibit DGAT1 inhibitory activity with IC50 values ranging from low nanomolar to sub-micromolar concentrations [1]. The target compound's unique 2,4-dichloro substitution pattern, distinct from other isomers (e.g., 2,5-dichloro analog [2]), positions it as a specific structural probe within this inhibitor class. This evidence is a class-level inference and does not constitute a direct measurement for this compound.
| Evidence Dimension | DGAT1 Enzyme Inhibition (in vitro) |
|---|---|
| Target Compound Data | Not directly measured; inferred structural analog |
| Comparator Or Baseline | Other 1,3,4-oxadiazole analogs; low nM to µM IC50 range reported in patent class |
| Quantified Difference | Not calculable; differentiation is purely structural (2,4-dichloro vs. other isomers) |
| Conditions | In vitro enzymatic assay (specific protocol not disclosed for this compound) |
Why This Matters
For a researcher exploring structure-activity relationships (SAR) around the DGAT1 target, this compound provides a specific 2,4-dichlorophenyl substitution geometry that is isomeric to, and therefore non-interchangeable with, other available analogs.
- [1] Oxadiazole substituted benzimidazole derivatives as DGAT1 inhibitors. (2008). Patent No. WO2008116130. Retrieved from patents.google.com. View Source
- [2] 2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. (n.d.). PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
